4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
CAS No.:
Cat. No.: VC14628202
Molecular Formula: C20H25BrN2O3
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BrN2O3 |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 4-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C20H25BrN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-8-6-22(7-9-23)13-15-4-3-5-17(21)10-15/h3-5,10-12,24H,6-9,13-14H2,1-2H3 |
| Standard InChI Key | FYEYTEIWUYGCLX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Introduction
The compound 4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol is a complex organic molecule featuring a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. This compound is of interest in medicinal chemistry due to its potential applications in developing new drugs, particularly those targeting neurological disorders and infections.
Synthesis Methods
The synthesis of 4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol typically involves multiple steps, including the formation of the piperazine ring and its subsequent functionalization. A common method might involve the Mannich reaction, a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.
Medicinal Chemistry:
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This compound is studied for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders and infections.
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The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, allowing it to effectively bind to its targets.
Biology:
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The compound is used in research related to enzyme inhibition and receptor binding studies.
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Its interaction with specific molecular targets can lead to the inhibition or activation of specific biochemical pathways.
Industry:
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It finds applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action involves the interaction of 4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Data Table: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol | CHNO | 416.5 | Medicinal chemistry, biology, industry |
| 4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol | CHBrNO | Approximately 446 | Medicinal chemistry, biology, industry |
| 1-[4-(4-Bromobenzyl)piperazin-1-yl]-3-methylbutan-1-one | CHBrNO | 339.27 | Medicinal chemistry |
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